molecular formula C19H17F3N2O3 B2839572 2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 340808-47-1

2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2839572
CAS No.: 340808-47-1
M. Wt: 378.351
InChI Key: OYEHUHIKTZOONM-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family

Chemical Reactions Analysis

2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:

The unique trifluoromethoxyphenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-18(2)7-13(25)16-14(8-18)26-17(24)12(9-23)15(16)10-3-5-11(6-4-10)27-19(20,21)22/h3-6,15H,7-8,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEHUHIKTZOONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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